molecular formula C15H20N4 B2436551 (3S,4R)-1-Benzyl-4-(3-methylimidazol-4-yl)pyrrolidin-3-amine CAS No. 2173999-38-5

(3S,4R)-1-Benzyl-4-(3-methylimidazol-4-yl)pyrrolidin-3-amine

Cat. No.: B2436551
CAS No.: 2173999-38-5
M. Wt: 256.353
InChI Key: QULZEGOZZHCTEV-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-1-Benzyl-4-(3-methylimidazol-4-yl)pyrrolidin-3-amine is a chiral compound with a complex structure that includes a pyrrolidine ring, a benzyl group, and a methylimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-1-Benzyl-4-(3-methylimidazol-4-yl)pyrrolidin-3-amine typically involves multiple steps, starting from commercially available starting materials. One common approach is to first synthesize the pyrrolidine ring, followed by the introduction of the benzyl group and the methylimidazole moiety. The stereochemistry of the compound is controlled through the use of chiral catalysts or chiral starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group or the imidazole ring.

    Reduction: Reduction reactions can be used to modify the imidazole ring or the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde or benzoic acid, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry: In chemistry, (3S,4R)-1-Benzyl-4-(3-methylimidazol-4-yl)pyrrolidin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new compounds.

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its chiral nature allows for the investigation of stereochemistry in biological systems.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (3S,4R)-1-Benzyl-4-(3-methylimidazol-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • (3S,4R)-1-Benzyl-4-(2-methylimidazol-4-yl)pyrrolidin-3-amine
  • (3S,4R)-1-Benzyl-4-(4-methylimidazol-4-yl)pyrrolidin-3-amine
  • (3S,4R)-1-Benzyl-4-(5-methylimidazol-4-yl)pyrrolidin-3-amine

Comparison: Compared to these similar compounds, (3S,4R)-1-Benzyl-4-(3-methylimidazol-4-yl)pyrrolidin-3-amine may exhibit unique properties due to the position of the methyl group on the imidazole ring. This can affect its reactivity, binding affinity, and overall biological activity, making it distinct and potentially more suitable for certain applications.

Properties

IUPAC Name

(3S,4R)-1-benzyl-4-(3-methylimidazol-4-yl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-18-11-17-7-15(18)13-9-19(10-14(13)16)8-12-5-3-2-4-6-12/h2-7,11,13-14H,8-10,16H2,1H3/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULZEGOZZHCTEV-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CN(CC2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1[C@@H]2CN(C[C@H]2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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